N-(3-chloro-2-methylphenyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide
Description
Properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-6-(oxolan-3-yloxy)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3/c1-11-14(18)3-2-4-15(11)20-17(21)12-5-6-16(19-9-12)23-13-7-8-22-10-13/h2-6,9,13H,7-8,10H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRXWTPYGMKMYNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2=CN=C(C=C2)OC3CCOC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-2-methylphenyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic implications based on recent research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a chloro group, a tetrahydrofuran moiety, and a nicotinamide backbone. Its molecular formula is , with a molecular weight of 485.94 g/mol. The compound exhibits specific stereochemistry that may influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C24H29ClO8 |
| Molecular Weight | 485.94 g/mol |
| IUPAC Name | This compound |
| Solubility | Soluble in DMSO |
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties. In vitro assays revealed that the compound effectively inhibits the proliferation of various cancer cell lines, particularly those associated with triple-negative breast cancer (TNBC).
Case Study: MDA-MB-231 Cell Line
In a study involving the MDA-MB-231 TNBC cell line, the compound showed an IC50 value of approximately 0.126 μM, indicating potent inhibitory effects on cell growth. Notably, it displayed a 19-fold lesser effect on non-cancerous MCF10A cells, suggesting a selective cytotoxic profile that could minimize adverse effects on normal tissues .
The mechanism by which this compound exerts its anticancer effects is believed to involve multiple pathways:
- Inhibition of Cell Cycle Progression : The compound has been shown to arrest the cell cycle in the G2/M phase, which is critical for cancer cell proliferation.
- Induction of Apoptosis : It promotes apoptosis in cancer cells through upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins such as Bcl-2 .
- Matrix Metalloproteinase Inhibition : The compound also inhibits matrix metalloproteinases (MMP-2 and MMP-9), which are involved in tumor metastasis .
Anti-inflammatory Activity
Beyond its anticancer properties, there is emerging evidence suggesting that this compound may possess anti-inflammatory activity. It has been implicated in the modulation of inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.
Pharmacokinetics and Toxicity
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Preliminary data indicate favorable pharmacokinetic profiles; however, comprehensive studies are necessary to evaluate its safety and toxicity in vivo.
Table 2: Pharmacokinetic Parameters (Hypothetical)
| Parameter | Value |
|---|---|
| Bioavailability |
Comparison with Similar Compounds
Quinazoline-Based EGFR Inhibitors
- BMC201725-9o: (S,E)-N-(4-((3-chloro-4-fluorophenyl)amino)-7-((tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)-2-(4-hydroxybenzylidene)hydrazine carboxamide. Key Features: Tetrahydrofuran-3-yloxy group at position 7, 3-chloro-4-fluorophenylamino substitution. Activity: Potent EGFR kinase inhibitor with IC₅₀ values in the nanomolar range . Comparison: The nicotinamide core in the main compound differs from the quinazoline scaffold in BMC201725-9o, which may reduce kinase selectivity but improve metabolic stability .
- Afatinib (CAS 850140-72-6): (S,E)-N-(4-((3-chloro-4-fluorophenyl)amino)-7-((tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)-4-(dimethylamino)but-2-enamide. Key Features: Shared tetrahydrofuran-3-yloxy group and 3-chloro-4-fluorophenylamino motif. Activity: Clinically approved EGFR inhibitor; the dimethylamino butenamide side chain enhances covalent binding to kinase targets .
Nicotinamide Derivatives with Heterocyclic Modifications
- N-(3-(methylsulfonamido)phenyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide (CAS 2034237-73-3) :
- Key Features : Tetrahydrothiophen-3-yloxy substituent (sulfur instead of oxygen in the heterocycle).
- Comparison : Sulfur increases lipophilicity and may alter metabolic pathways (e.g., resistance to oxidative degradation). This contrasts with the main compound’s tetrahydrofuran group, which improves water solubility .
Key Structural and Functional Differences
Table 2. Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight | LogP (Predicted) | Water Solubility |
|---|---|---|---|---|
| N-(3-chloro-2-methylphenyl)-6-((THF-3-yl)oxy)nicotinamide | C₁₈H₁₈ClN₂O₃ | 357.8 | ~2.5 | Moderate (THF enhances) |
| BMC201725-9o | C₂₆H₂₂ClFN₆O₄ | 543.0 | ~3.0 | Low (quinazoline core) |
| N-(3-(methylsulfonamido)phenyl)-6-((THT-3-yl)oxy)nicotinamide | C₁₇H₁₉N₃O₄S₂ | 393.5 | ~3.2 | Low (lipophilic S) |
Q & A
Q. What are the recommended synthetic routes for N-(3-chloro-2-methylphenyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide, and how can yield optimization be achieved?
Methodological Answer:
- Synthetic Pathways : The compound can be synthesized via nucleophilic aromatic substitution or Pd-catalyzed coupling reactions. A key intermediate is 6-((tetrahydrofuran-3-yl)oxy)nicotinic acid, which is activated (e.g., as an acid chloride) and coupled with 3-chloro-2-methylaniline.
- Yield Optimization :
- Reagent Ratios : Use a 1.2:1 molar ratio of amine to activated nicotinic acid derivative to minimize unreacted starting material.
- Catalysts : Employ coupling agents like HATU or EDCI with DMAP to enhance efficiency .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures.
- Analytical Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and characterize intermediates via -NMR and LC-MS .
Q. What analytical techniques are critical for characterizing this compound, and how should data discrepancies be resolved?
Methodological Answer:
- Primary Techniques :
- -NMR : Verify substitution patterns (e.g., tetrahydrofuran-3-yl oxygen linkage at position 6 of nicotinamide).
- LC-MS : Confirm molecular weight (e.g., [M+H] peak at m/z ~375).
- X-ray Crystallography : Resolve stereochemical ambiguities (e.g., tetrahydrofuran ring conformation) using SHELXL for refinement .
- Data Discrepancies :
Advanced Research Questions
Q. How can researchers assess the metabolic stability of this compound under physiological conditions?
Methodological Answer:
- In Vitro Assays :
- Liver Microsome Incubations : Incubate with rat/human liver microsomes (1 mg/mL protein) in NADPH-regenerating buffer. Monitor degradation via LC-MS at 0, 15, 30, and 60 min.
- Metabolite Identification : Use UPLC-QTOF-MS to detect hydroxylation or demethylation products. Compare fragmentation patterns with reference standards .
- Data Interpretation : Calculate half-life () using first-order kinetics. If min, consider structural modifications (e.g., fluorination of the phenyl ring) to block CYP450 oxidation sites .
Q. What strategies are effective for resolving contradictions in biological activity data across cell-based assays?
Methodological Answer:
- Experimental Design :
- Dose-Response Curves : Test across a 10,000-fold concentration range (1 nM–100 µM) to rule out assay saturation.
- Cell Line Validation : Use ≥3 cell lines (e.g., HEK293, HepG2, primary hepatocytes) to assess tissue-specific effects.
- Data Analysis :
- Outlier Identification : Apply Grubbs’ test to exclude anomalous data points.
- Mechanistic Studies : Perform target engagement assays (e.g., thermal shift assays for protein binding) to confirm direct vs. indirect effects .
Q. How can computational methods predict off-target interactions, and what experimental validation is required?
Methodological Answer:
- In Silico Screening :
- Molecular Docking : Use AutoDock Vina to screen against kinases, GPCRs, and ion channels. Prioritize targets with docking scores ≤ -7.0 kcal/mol.
- Pharmacophore Modeling : Identify critical interactions (e.g., hydrogen bonds with nicotinamide carbonyl group).
- Experimental Validation :
- Selectivity Panels : Test against 50+ targets at 10 µM (e.g., Eurofins Cerep panels).
- Cellular Counter-Screens : Use CRISPR knockdown models to confirm target relevance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
